Cas no 2229141-15-3 (3-ethyl-2-(propan-2-yl)pentanoic acid)

3-Ethyl-2-(propan-2-yl)pentanoic acid is a branched-chain carboxylic acid characterized by its unique alkyl substitution pattern, which influences its physicochemical properties. The compound exhibits moderate lipophilicity due to its branched structure, making it potentially useful in organic synthesis and specialty chemical applications. Its steric hindrance may enhance stability in certain reaction conditions, while the carboxylic acid functionality allows for further derivatization. This structure could be of interest in pharmaceutical or agrochemical research, where tailored hydrophobicity and steric effects are often desirable. The compound's precise melting and boiling points, solubility, and reactivity would depend on the specific isomeric form, as branching can lead to distinct stereochemical configurations.
3-ethyl-2-(propan-2-yl)pentanoic acid structure
2229141-15-3 structure
Product Name:3-ethyl-2-(propan-2-yl)pentanoic acid
CAS No:2229141-15-3
MF:C10H20O2
MW:172.264603614807
CID:6479001
PubChem ID:162373196
Update Time:2025-06-08

3-ethyl-2-(propan-2-yl)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-ethyl-2-(propan-2-yl)pentanoic acid
    • EN300-1804526
    • 2229141-15-3
    • Inchi: 1S/C10H20O2/c1-5-8(6-2)9(7(3)4)10(11)12/h7-9H,5-6H2,1-4H3,(H,11,12)
    • InChI Key: REZZGVANNZSJGM-UHFFFAOYSA-N
    • SMILES: OC(C(C(C)C)C(CC)CC)=O

Computed Properties

  • Exact Mass: 172.146329876g/mol
  • Monoisotopic Mass: 172.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 3-ethyl-2-(propan-2-yl)pentanoic acid

Professional Introduction to 3-ethyl-2-(propan-2-yl)pentanoic acid (CAS No. 2229141-15-3)

3-ethyl-2-(propan-2-yl)pentanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229141-15-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various biochemical applications. The molecular structure of 3-ethyl-2-(propan-2-yl)pentanoic acid consists of a five-carbon chain with ethyl and isopropyl substituents, which contribute to its distinct chemical behavior and reactivity.

The synthesis and characterization of 3-ethyl-2-(propan-2-yl)pentanoic acid have been the focus of numerous studies, particularly in the context of developing novel biochemical tools and intermediates. Its structural motif, featuring a branched alkyl side chain, allows for diverse functionalization possibilities, making it a versatile building block in organic synthesis. Researchers have explored its utility in the preparation of more complex molecules, including potential drug candidates and biochemical probes.

Recent advancements in the field have highlighted the role of 3-ethyl-2-(propan-2-yl)pentanoic acid in understanding metabolic pathways and enzyme mechanisms. The compound's ability to interact with specific biological targets has been investigated in detail, revealing its potential as a modulator in cellular processes. For instance, studies have demonstrated its interaction with certain enzymes involved in fatty acid metabolism, suggesting its possible application in therapeutic strategies aimed at regulating lipid homeostasis.

In the realm of drug discovery, 3-ethyl-2-(propan-2-yl)pentanoic acid has been explored as a lead compound for designing molecules with enhanced pharmacological properties. Its unique structural features provide a scaffold for medicinal chemists to develop derivatives with improved bioavailability and target specificity. The compound's aliphatic nature and presence of both ethyl and isopropyl groups make it an interesting candidate for further optimization through structure-based drug design approaches.

The chemical properties of 3-ethyl-2-(propan-2-yl)pentanoic acid, such as its solubility profile and stability under various conditions, have also been thoroughly examined. These properties are crucial for determining its feasibility in industrial applications and laboratory-scale experiments. For example, researchers have evaluated its behavior in different solvents, which is essential for formulating solutions or suspensions suitable for biological assays.

One of the most intriguing aspects of 3-ethyl-2-(propan-2-yl)pentanoic acid is its potential role in synthetic chemistry beyond pharmaceutical applications. The compound's reactivity profile has been leveraged in the development of novel synthetic methodologies, including cross-coupling reactions and polymerization processes. These advancements underscore the compound's versatility and highlight its importance as a chemical intermediate.

From an industrial perspective, the production of 3-ethyl-2-(propan-2-yl)pentanoic acid on a large scale presents both challenges and opportunities. Efficient synthetic routes must be developed to ensure cost-effectiveness and environmental sustainability. Recent innovations in catalytic processes have shown promise in improving the yield and purity of this compound, making it more accessible for widespread use.

The safety and handling guidelines for 3-ethyl-2-(propan-2-yll)-pentanoic acid are also critical considerations. While it is not classified as a hazardous substance under standard regulatory frameworks, proper precautions must be taken to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and maintaining controlled environments to prevent unintended exposure.

Future research directions for 3-etllyl_22(propan_22_yl)_pentanoyl_acid (CAS No. 2229141_15_3) include exploring its interactions with complex biological systems and developing novel derivatives with enhanced functionalities. The compound's potential as a tool in biochemical research is vast, and ongoing studies are expected to uncover new applications that could revolutionize various fields within science and medicine.

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